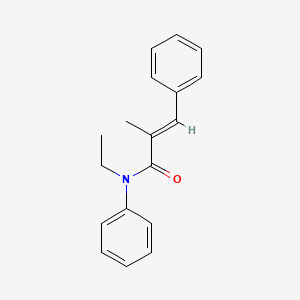

N-ethyl-2-methyl-N,3-diphenylacrylamide

CAS No.:

Cat. No.: VC11101649

Molecular Formula: C18H19NO

Molecular Weight: 265.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H19NO |

|---|---|

| Molecular Weight | 265.3 g/mol |

| IUPAC Name | (E)-N-ethyl-2-methyl-N,3-diphenylprop-2-enamide |

| Standard InChI | InChI=1S/C18H19NO/c1-3-19(17-12-8-5-9-13-17)18(20)15(2)14-16-10-6-4-7-11-16/h4-14H,3H2,1-2H3/b15-14+ |

| Standard InChI Key | CCVMWCUABDFYAM-CCEZHUSRSA-N |

| Isomeric SMILES | CCN(C1=CC=CC=C1)C(=O)/C(=C/C2=CC=CC=C2)/C |

| SMILES | CCN(C1=CC=CC=C1)C(=O)C(=CC2=CC=CC=C2)C |

| Canonical SMILES | CCN(C1=CC=CC=C1)C(=O)C(=CC2=CC=CC=C2)C |

Introduction

Chemical Identity and Structural Features

N-Ethyl-2-methyl-N,3-diphenylacrylamide (C₁₉H₂₂N₂O) belongs to the acrylamide class, featuring a conjugated carbonyl group adjacent to a vinyl moiety. Key structural attributes include:

-

N-Ethyl and N-Methyl groups: These alkyl substituents influence steric and electronic properties, potentially modulating reactivity and solubility.

-

Phenyl groups at N- and 3-positions: The aromatic rings contribute to π-π stacking interactions and may enhance thermal stability.

The compound’s IUPAC name derives from its acrylamide backbone, with substituents prioritized according to Cahn-Ingold-Prelog rules. Stereoelectronic effects from the ethyl and methyl groups are hypothesized to impact rotational barriers around the C–N bond .

Synthesis and Optimization

General Synthetic Routes

The synthesis of N-ethyl-2-methyl-N,3-diphenylacrylamide can be extrapolated from methodologies for analogous N-substituted acrylamides . A representative pathway involves:

-

Acylation of Aniline Derivatives:

-

Reaction of 3-phenylaniline with methacryloyl chloride in dichloromethane (DCM) under inert conditions, using triethylamine as a base.

-

Example reaction conditions:

Parameter Value Solvent Anhydrous DCM Temperature 0°C → room temperature Equivalents 1.1 equiv methacryloyl chloride Yield ~90% (after purification)

-

-

N-Alkylation:

Challenges in Purification

-

Byproduct Formation: Competing O-alkylation or over-alkylation may occur, necessitating chromatographic separation (e.g., silica gel with ethyl acetate/hexane gradients).

-

Steric Hindrance: Bulky phenyl and ethyl groups slow reaction kinetics, requiring extended stirring times (12–24 hours) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR data for N-ethyl-2-methyl-N,3-diphenylacrylamide, inferred from analogs :

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N–CH₂CH₃ | 1.10–1.30 | Triplet |

| N–CH₃ | 3.38 | Singlet |

| Vinyl (CH₂=C) | 5.29, 5.41 | Doublet |

| Aromatic (C₆H₅) | 7.20–7.40 | Multiplet |

¹³C NMR peaks for carbonyl (C=O) and quaternary carbons are expected at δ 165–170 ppm and δ 120–140 ppm, respectively .

Comparative Analysis with Structural Analogs

N-Methyl-N-phenylmethacrylamide vs. N-Ethyl Derivative

Hazard Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume